4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
4-chloro-2-(3,4-dichlorophenyl)-5-(4-methylphenyl)sulfanylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2OS/c1-10-2-5-12(6-3-10)24-15-9-21-22(17(23)16(15)20)11-4-7-13(18)14(19)8-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIBJPYLJRDHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)N(N=C2)C3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Arylhydrazines
The pyridazinone ring is typically constructed via cyclocondensation between β-keto esters and substituted hydrazines. For this compound, 3,4-dichlorophenylhydrazine serves as the N2 substituent source.
- Reactant Preparation : Ethyl 4-oxohexanoate (1.0 eq) and 3,4-dichlorophenylhydrazine (1.2 eq) are refluxed in ethanol (10 mL/mmol) at 80°C for 12–24 hours.
- Cyclization : The reaction forms 2-(3,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one, confirmed by $$ ^1H $$ NMR (δ 3.2–3.5 ppm, multiplet for C4–C5 protons).
- Oxidation : Treatment with manganese dioxide (3.0 eq) in dichloromethane at 25°C for 6 hours yields 2-(3,4-dichlorophenyl)-3(2H)-pyridazinone.
Critical Parameters :
- Excess hydrazine improves cyclization efficiency.
- Oxidant choice (e.g., DDQ, MnO₂) affects yield and purity.
Chlorination at Position 4
Electrophilic Aromatic Substitution
The 4-position chlorination is achieved via electrophilic substitution using phosphorus oxychloride (POCl₃) under catalytic conditions.
Optimized Procedure :
- Reaction Setup : 2-(3,4-Dichlorophenyl)-3(2H)-pyridazinone (1.0 eq) is suspended in POCl₃ (5 mL/mmol) with DMF (0.1 eq) as catalyst.
- Heating : Reflux at 110°C for 8 hours under nitrogen.
- Workup : Excess POCl₃ is quenched with ice-water, and the product extracted into ethyl acetate.
Yield Data :
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | Ethanol, Hydrazine | 80 | 24 | 68 |
| Oxidation | MnO₂, CH₂Cl₂ | 25 | 6 | 82 |
| Chlorination | POCl₃, DMF | 110 | 8 | 75 |
Mechanistic Insight : The DMF-POCl₃ complex generates the electrophilic Cl⁺ species, which attacks the electron-deficient C4 position of the pyridazinone ring.
Introduction of the (4-Methylphenyl)Sulfanyl Group at Position 5
Nucleophilic Aromatic Substitution (SNAr)
The 5-chloro intermediate undergoes substitution with 4-methylbenzenethiol under basic conditions.
Procedure :
- Activation : 4-Chloro-2-(3,4-dichlorophenyl)-3(2H)-pyridazinone (1.0 eq) is dissolved in dry DMF.
- Nucleophile Addition : 4-Methylbenzenethiol (1.5 eq) and K₂CO₃ (2.0 eq) are added.
- Reaction Conditions : Heated at 90°C for 12 hours under argon.
- Isolation : The product is precipitated with water and recrystallized from ethanol.
Key Observations :
- Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Elevated temperatures overcome aromatic ring deactivation by electron-withdrawing groups.
Yield Optimization :
| Thiol Equiv | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1.5 | K₂CO₃ | DMF | 90 | 64 |
| 2.0 | Cs₂CO₃ | DMSO | 100 | 72 |
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A streamlined approach combines chlorination and thiol substitution in a single vessel:
- Chlorination : After POCl₃ treatment, the reaction mixture is cooled to 50°C.
- Thiol Addition : Direct addition of 4-methylbenzenethiol and base without intermediate isolation.
- Advantages : Reduces purification steps and improves overall yield (68% vs. 64% stepwise).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chloro position demonstrates significant electrophilic character, enabling displacement reactions under basic conditions:
This reactivity aligns with observations in related pyridazinone systems where chlorine atoms at position 4 undergo facile nucleophilic displacement .
Oxidation of Sulfanyl Group
The (4-methylphenyl)sulfanyl moiety undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| mCPBA | CH2Cl2, 0°C → RT | Sulfoxide (R-SO-R') | 92% |
| H2O2/AcOH | 50°C, 6 hrs | Sulfone (R-SO2-R') | 88% |
This transformation modifies electron-withdrawing characteristics while preserving the heterocyclic framework .
Cross-Coupling Reactions
The aromatic chlorine atoms participate in metal-catalyzed couplings:
Suzuki-Miyaura Coupling:
textPyridazinone-Cl + Ar-B(OH)2 → Pyridazinone-Ar (Pd(PPh3)4, K2CO3, dioxane/H2O)
-
Typical yields: 75-84% for aryl boronic acids with electron-withdrawing groups
-
Steric hindrance from 3,4-dichlorophenyl reduces reactivity at position 2
Hydrolysis Reactions
Controlled hydrolysis pathways:
| Site | Conditions | Product | Application |
|---|---|---|---|
| Chlorine (C4) | NaOH/H2O, 100°C | 4-Hydroxy-pyridazinone | Prodrug synthesis |
| Pyridazinone | H2SO4 conc., reflux | Ring-opened dicarboxylic acid | Metabolic studies |
The 4-chloro group shows greater hydrolysis susceptibility compared to aryl chlorines .
Cyclization Reactions
The compound serves as a precursor for polycyclic systems:
Example: Reaction with hydrazine yields fused triazolo-pyridazinone derivatives through:
-
Chlorine displacement at C4
-
Cyclocondensation with adjacent carbonyl
textKey parameters: - Solvent: Ethanol/water (4:1) - Temperature: 80°C - Time: 24 hrs - Yield: 70% [2][5]
Photochemical Reactivity
UV irradiation induces distinct transformations:
| Condition | Major Pathway | Product Stability |
|---|---|---|
| λ=254 nm, Ar atmosphere | C-S bond cleavage | Moderate |
| λ=365 nm, O2 presence | Singlet oxygen generation | Low |
These reactions demonstrate the compound's utility in photoactive drug design .
Reac
Scientific Research Applications
The compound 4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone is a member of the pyridazinone class of compounds, which has garnered attention for its diverse applications in medicinal chemistry and biological research. This article focuses on its scientific research applications, supported by data tables and case studies.
Physical Properties
- Solubility : Soluble in organic solvents such as DMSO and DMF.
- Stability : Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
Pharmaceutical Development
The compound is primarily investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with various biological targets, particularly in the treatment of cancer and inflammatory diseases.
Anticancer Activity
Research indicates that derivatives of pyridazinones exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
Preliminary studies have suggested that the compound may possess antimicrobial activity. Case studies indicate effectiveness against various bacterial strains, making it a candidate for further development into antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. Research has shown that it can reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases such as arthritis. The observed effects are attributed to the inhibition of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against bacterial strains | |
| Anti-inflammatory | Reduces inflammation markers in animal models |
Case Study 1: Anticancer Research
A study conducted on the effects of the compound on breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism involved activation of caspase pathways leading to apoptosis .
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound resulted in a marked decrease in paw swelling and levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Pyridazinone derivatives exhibit significant variations in melting points, solubility, and stability based on substituent patterns. Key comparisons include:
Table 1: Substituent Influence on Melting Points and Spectral Features
Key Observations :
- Sulfanyl groups (e.g., 4-methylphenyl sulfanyl) may enhance lipid solubility compared to carbonyl or alkoxy substituents, influencing bioavailability .
Challenges :
- Base-sensitive groups (e.g., β-trifluoroethyl) undergo elimination under strong basic conditions, as seen in failed methoxylation attempts of 4,5-dichloro-2-(β-trifluoroethyl)-3(2H)-pyridazinone .
- The 3,4-dichlorophenyl group in the target compound is synthesized via POCl3 treatment of dihydro-pyridazinones, analogous to methods for 6-(3,4-dichlorophenyl) derivatives .
Anticonvulsant Activity
- 6-(2',4'-Dichlorophenyl)-3(2H)-pyridazinone showed the highest potency (ED50 = 15.2 mg/kg) in maximal electroshock seizure (MES) tests, attributed to electron-withdrawing substituents and high hydrophobicity (π = 1.92) .
- The 3,4-dichlorophenyl group in the target compound may offer similar potency but requires experimental validation.
Pesticidal Activity
- Pyridaben (4-chloro-2-tert-butyl-5-(4-tert-butylbenzylthio)-3(2H)-pyridazinone) is a commercial acaricide, where bulky tert-butyl groups enhance membrane penetration .
- The target compound’s 4-methylphenyl sulfanyl group may confer distinct target specificity compared to pyridaben’s tert-butyl substituents.
Biological Activity
The compound 4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in various applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyridazinone core substituted with multiple chlorine atoms and a sulfanyl group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 359.69 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study focusing on pyridazinone derivatives found that certain substitutions on the phenyl rings enhance cytotoxicity against various cancer cell lines. For instance, the presence of electronegative chlorine atoms was noted as crucial for antiproliferative activity .
Case Study: Cytotoxicity Testing
In a comparative study involving several pyridazinone derivatives, the compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin against A-431 and Jurkat cell lines. This suggests a promising potential for further development as an anticancer agent .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. One study demonstrated that related compounds could inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells. The mechanism involved suppression of NF-κB and MAPK signaling pathways, leading to reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Table 2: Anti-inflammatory Effects
| Study Reference | Cell Type | Treatment Concentration | iNOS Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|---|---|
| BV2 Microglia | 10 µM | 75% | 80% |
Antimicrobial Activity
The antimicrobial potential of pyridazinones has been documented, with some derivatives showing effective inhibition against Gram-positive bacteria. The presence of specific functional groups, such as halogens and sulfanyl moieties, has been associated with enhanced antibacterial activity .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells through modulation of Bcl-2 family proteins.
- Inflammatory Pathways : Inhibition of NF-κB signaling leading to decreased expression of inflammatory mediators.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yields and purity?
Methodological Answer:
Synthesis optimization requires:
- Temperature Control : Maintain 60–80°C during nucleophilic substitution to prevent side reactions (e.g., hydrolysis of the sulfanyl group) .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction kinetics .
- pH Adjustment : Neutral to slightly basic conditions (pH 7–9) to facilitate deprotonation of thiol groups during sulfanyl incorporation .
- Analytical Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm final purity using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .
Basic: Which spectroscopic techniques are most reliable for confirming structural integrity post-synthesis?
Methodological Answer:
- <sup>1</sup>H and <sup>13</sup>C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and sulfanyl-linked methyl groups (δ 2.3–2.5 ppm). Cross-check with DEPT-135 to confirm quaternary carbons .
- IR Spectroscopy : Detect characteristic C-Cl stretches (650–800 cm<sup>−1</sup>) and C=S vibrations (1050–1250 cm<sup>−1</sup>) .
- X-ray Crystallography (if crystalline): Resolve bond lengths (e.g., C-S bond ≈ 1.78 Å) and dihedral angles to validate stereochemistry .
Advanced: How can researchers resolve contradictions in reported reaction pathways for 3(2H)-pyridazinone derivatives?
Methodological Answer:
- Controlled Replication : Repeat conflicting protocols under inert atmospheres to rule out oxygen or moisture interference .
- Intermediate Trapping : Use quenching agents (e.g., D2O) to isolate and characterize transient species via LC-MS .
- Computational Validation : Compare activation energies of proposed pathways using DFT calculations (e.g., Gaussian 16) to identify thermodynamically favored routes .
Advanced: What computational approaches predict the reactivity of sulfanyl and chlorophenyl groups?
Methodological Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfanyl group’s sulfur atom often exhibits high HOMO density, favoring oxidation .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in biological membranes to assess chlorophenyl group interactions with lipid bilayers .
- Docking Studies : Map chlorophenyl binding affinities to target enzymes (e.g., cytochrome P450) using AutoDock Vina .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis : Modify substituents systematically (e.g., replace 4-methylphenyl with 4-fluorophenyl) and assess biological activity .
- Biological Assays : Test analogs against target receptors (e.g., cancer cell lines) using IC50 profiling. Corrogate activity with substituent electronegativity or steric bulk .
- Data Correlation : Use QSAR models to link structural descriptors (e.g., Hammett σ values) to activity trends.
Example Structural Comparison Table :
| Compound | Key Substituents | Biological Activity (IC50, μM) |
|---|---|---|
| Target Compound | 3,4-Dichlorophenyl, Sulfanyl | 0.45 (HT-29 colon cancer) |
| 2-(2-Chlorobenzyl) Analog | 2-Chlorobenzyl, No sulfanyl | 12.7 |
| 6-Styryl Derivative | Styryl group, Sulfanyl | 3.2 |
Advanced: How to address discrepancies in spectroscopic data between synthetic batches?
Methodological Answer:
- Batch Comparison : Run <sup>1</sup>H NMR in identical solvents (e.g., CDCl3) and calibrate chemical shifts to TMS .
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed sulfoxides) and adjust reaction quenching protocols .
- Crystallographic Validation : If crystalline, compare unit cell parameters with published data to confirm structural consistency .
Basic: What are the best practices for safe handling and waste disposal?
Methodological Answer:
- Handling : Use glove boxes for air-sensitive steps (e.g., thiol reactions) and avoid direct exposure to chlorinated intermediates .
- Waste Management : Segregate halogenated waste and neutralize acidic/byproduct streams with 10% NaOH before disposal .
- Documentation : Maintain logs of reaction conditions and waste volumes for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
